molecular formula C15H16BrFN2O2 B1652828 [2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide CAS No. 1609404-20-7

[2-(4-Fluorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide

Cat. No.: B1652828
CAS No.: 1609404-20-7
M. Wt: 355.20
InChI Key: MACHNBODPGGXDT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C15H16BrFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group and a nitrobenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with 2-nitrobenzyl bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

\ \text{2-(4-Fluorophenyl)ethylamine} + \text{2-Nitrobenzyl bromide} \rightarrow \text{[2-(4-Fluorophenyl)ethylamine hydrobromide} ]

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)ethylamine hydrobromide involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

2-(4-Fluorophenyl)ethylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethylamine hydrobromide
  • 2-(4-Methylphenyl)ethylamine hydrobromide
  • 2-(4-Bromophenyl)ethylamine hydrobromide

Uniqueness

2-(4-Fluorophenyl)ethylamine hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where fluorine’s effects are desired.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2.BrH/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20;/h1-8,17H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACHNBODPGGXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-20-7
Record name Benzeneethanamine, 4-fluoro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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